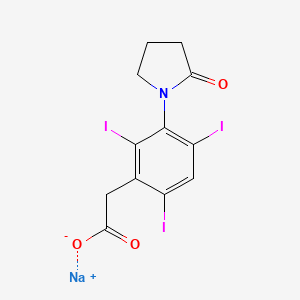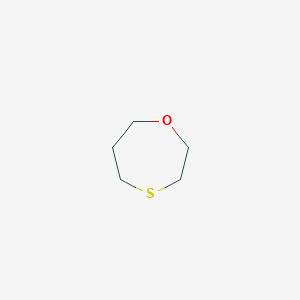
1,4-Oxathiepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxathiepane is a heterocyclic compound characterized by a seven-membered ring containing one oxygen atom and one sulfur atom. This compound is part of a broader class of heterocycles, which are known for their diverse chemical properties and applications. The presence of both oxygen and sulfur atoms in the ring structure imparts unique reactivity and stability to this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
1,4-Oxathiepane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide. This reaction typically requires heating to facilitate the formation of the seven-membered ring. Another method involves the dehydration of bis(hydroxyethyl) sulfide using potassium hydrogen sulfate. Additionally, the original preparation method from 1912 involved the reaction of iodoethyl ether with potassium sulfide in alcohol, which can also be achieved using 2-chloroethyl ether .
Análisis De Reacciones Químicas
1,4-Oxathiepane undergoes various chemical reactions due to the presence of sulfur and oxygen atoms in its ring structure. Some of the notable reactions include:
Electrophilic Fluorination: With hydrofluoric acid, this compound can undergo electrophilic fluorination, replacing all hydrogen atoms with fluorine atoms.
Formation of Oxathianium Salts: Reaction with elemental bromine or iodine in ether forms oxathianium salts, where an extra halogen atom bonds to the sulfur atom, creating a positively charged sulfur center.
Aplicaciones Científicas De Investigación
1,4-Oxathiepane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,4-Oxathiepane and its derivatives involves interactions with various molecular targets and pathways. The sulfur and oxygen atoms in the ring structure can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
1,4-Oxathiepane can be compared with other similar heterocyclic compounds, such as:
1,4-Oxathiane: A six-membered ring compound with similar reactivity but different ring strain and stability.
1,4-Dioxane: Contains two oxygen atoms in the ring, leading to different chemical properties and applications.
1,4-Thioxane: Contains a sulfur atom in place of one of the oxygen atoms, resulting in distinct reactivity patterns.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts specific reactivity and stability characteristics that are not observed in its six-membered counterparts .
Conclusion
This compound is a versatile heterocyclic compound with significant importance in various fields of scientific research. Its unique ring structure and reactivity make it a valuable compound for studying chemical reactions, developing new materials, and exploring potential biological applications. As research continues, the full potential of this compound and its derivatives will likely be further elucidated, leading to new and exciting discoveries.
Propiedades
Número CAS |
23640-00-8 |
|---|---|
Fórmula molecular |
C5H10OS |
Peso molecular |
118.20 g/mol |
Nombre IUPAC |
1,4-oxathiepane |
InChI |
InChI=1S/C5H10OS/c1-2-6-3-5-7-4-1/h1-5H2 |
Clave InChI |
FUHYSHCCRTWZAY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


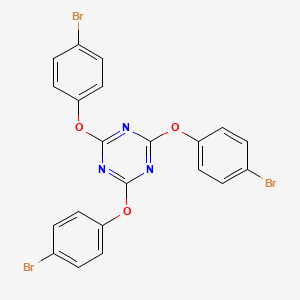
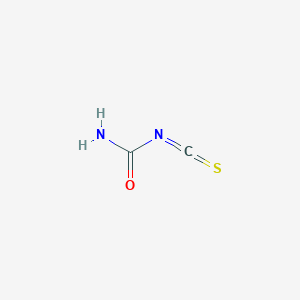
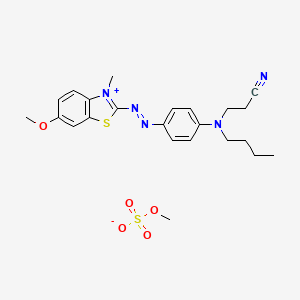

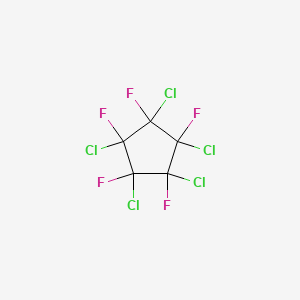
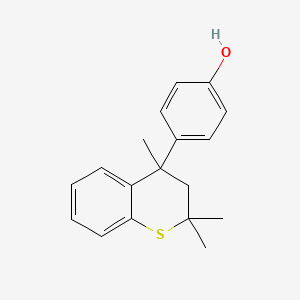
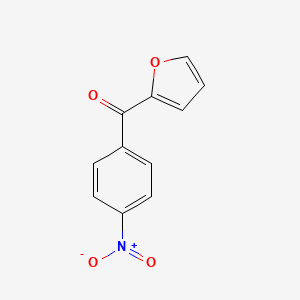
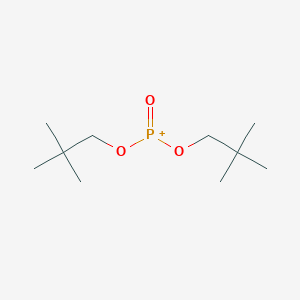
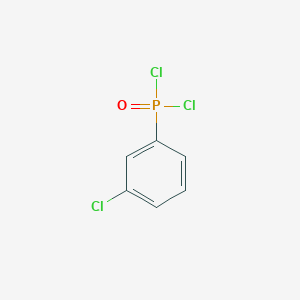
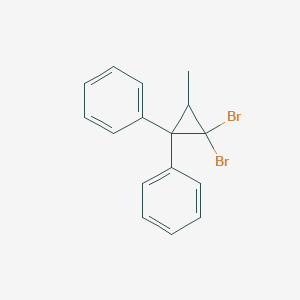
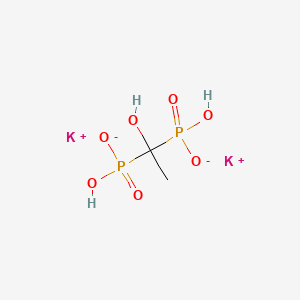

![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)
